molecular formula C12H17N5OS B2409389 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1351398-88-3

2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2409389
CAS No.: 1351398-88-3
M. Wt: 279.36
InChI Key: JEDIHALAZICVMW-UHFFFAOYSA-N
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Description

2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with hydrazinyl and pyrrolidinyl groups. The presence of these functional groups imparts significant biological and chemical properties, making it a subject of interest in various fields of research.

Properties

IUPAC Name

2-hydrazinyl-3-(2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS/c13-15-12-14-9-3-8-19-10(9)11(18)17(12)7-6-16-4-1-2-5-16/h3,8H,1-2,4-7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDIHALAZICVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=C(C=CS3)N=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation from Thiophene Precursors

The most reliable method involves cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea analogs. For example:

Procedure :

  • Methyl 2-aminothiophene-3-carboxylate (0.01 mol) and urea (0.05 mol) are mixed and heated at 200°C for 2 hours.
  • The molten mass is dissolved in 1N NaOH, decolorized with charcoal, and acidified with 2N HCl.
  • Recrystallization from water yields thieno[3,2-d]pyrimidine-2,4-diol (72% yield, m.p. >300°C).

Key Modification :

  • Chlorination using POCl₃ converts diol to 2,4-dichlorothieno[3,2-d]pyrimidine (85-90% yield).

Introduction of the Hydrazinyl Group at Position 2

Nucleophilic Substitution with Hydrazine

Procedure :

  • 2,4-Dichlorothieno[3,2-d]pyrimidine (0.1 mol) is suspended in methanol at 0-5°C.
  • Triethylamine (0.3 mol) and hydrazine hydrate (0.15 mol) are added dropwise.
  • Stirring at room temperature for 3 hours followed by vacuum evaporation yields 2-hydrazinyl-4-chlorothieno[3,2-d]pyrimidine (90% yield).

Characterization Data :

  • IR (KBr) : 3440 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 4.85 (s, 2H, NH₂).

Functionalization at Position 3: 2-(Pyrrolidin-1-yl)ethyl Side Chain

Alkylation of 4-Chloro Intermediate

Procedure :

  • 2-Hydrazinyl-4-chlorothieno[3,2-d]pyrimidine (0.05 mol) is dissolved in dry DMF under N₂.
  • 2-(Pyrrolidin-1-yl)ethyl bromide (0.06 mol) and K₂CO₃ (0.15 mol) are added.
  • Heated at 60°C for 12 hours, then poured into ice-water.
  • Filtered and recrystallized from ethanol to yield 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one (58% yield).

Optimization Notes :

  • Higher yields (65-70%) achieved using Cs₂CO₃ as base in acetonitrile at 80°C.

Alternative Pathways and Comparative Analysis

Sequential Functionalization via 4-Thioxo Intermediate

An alternative route involves:

  • Thieno[3,2-d]pyrimidine-4-thione formation using P₄S₁₀.
  • Methylation with CH₃I to 4-methylthio derivative .
  • Displacement with hydrazine and subsequent alkylation.

Yield Comparison :

Step Yield (%) Conditions
4-Thione formation 78 P₄S₁₀, xylene, reflux
Methylation 56 CH₃I, NaOH (2N)
Final alkylation 52 Cs₂CO₃, ACN, 80°C

Mechanistic Insights and Side Reactions

Competing Dimroth Rearrangement

During hydrazine substitution, care must be taken to avoid Dimroth-type rearrangement, which can isomerize the ring system. Key mitigations:

  • Maintain reaction temperature <40°C during hydrazine addition.
  • Use excess hydrazine hydrate (1.5 eq.) to drive substitution over rearrangement.

Characterization and Analytical Data

Spectroscopic Profiling

Target Compound Data :

  • HRMS (ESI+) : m/z calcd for C₁₃H₁₈N₆OS [M+H]⁺: 321.1234, found: 321.1236.
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 163.2 (C=O), 154.1 (C-2), 142.3 (C-6a), 57.8 (CH₂-pyrrolidine).

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Preferred solvent : Ethanol-water (7:3) for eco-friendliness and cost.
  • Catalyst screening : Amberlyst-15 resin improves alkylation yields to 74%.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the hydrazinyl and pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine, including 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one, exhibit strong antiproliferative effects against various cancer cell lines. The mechanism of action involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through mitochondrial pathways.
  • Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways, making it a candidate for further development in cancer therapeutics.

Biochemical Research

The compound's ability to interact with cellular components makes it a valuable tool in biochemical studies. It can be used to explore:

  • Cell Cycle Regulation : Its effects on tubulin dynamics allow researchers to investigate mechanisms of cell cycle regulation and cancer progression.
  • Signal Transduction Pathways : By studying how this compound affects various signaling pathways, researchers can gain insights into tumor biology and potential therapeutic targets.

Synthetic Methodologies

The synthesis of this compound typically involves:

  • Cyclization Reactions : Starting from readily available precursors such as 3-amino-thiophene derivatives, cyclization can be performed using agents like formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core.
  • Functionalization Steps : Subsequent steps involve adding hydrazinyl and pyrrolidinyl groups through nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.

Case Studies

Recent studies have demonstrated the effectiveness of this compound in preclinical models:

  • In Vitro Studies : A study showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.
  • Mechanistic Insights : Further investigations revealed that these compounds could induce apoptosis through caspase activation and mitochondrial membrane potential disruption, underscoring their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The pyrrolidinyl group enhances the compound’s binding affinity and selectivity towards its targets . These interactions disrupt critical cellular processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the combination of its hydrazinyl and pyrrolidinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, characterized by its unique heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of This compound is C12H17N5OSC_{12}H_{17}N_{5}OS, with a CAS number of 1351398-88-3. The compound features a thieno[3,2-d]pyrimidine core with hydrazinyl and pyrrolidinyl substituents, which are critical for its biological activity.

PropertyValue
Molecular Weight263.36 g/mol
SolubilitySoluble in DMSO
Log P (octanol-water)0.82
Melting PointNot specified

Recent studies have indicated that This compound exhibits significant biological activity through various mechanisms:

  • Phosphodiesterase Inhibition : This compound has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE7, which plays a crucial role in regulating intracellular cAMP levels. Inhibition of PDE7 can enhance T-cell function and has implications for treating inflammatory diseases and certain cancers .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : There is emerging evidence that compounds within the thienopyrimidine class exhibit antimicrobial activity, potentially making them candidates for further development as antibiotics .

Case Study 1: PDE7 Inhibition

A study focused on a series of thienopyrimidine derivatives revealed that compounds similar to This compound showed strong PDE7 inhibitory activity with selectivity against other PDE isoforms. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity .

Case Study 2: Anticancer Effects

In vitro assays conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell growth. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase-3 activity .

Comparative Analysis with Similar Compounds

The biological activities of This compound were compared with other thienopyrimidine derivatives:

Compound NamePDE7 Inhibition (IC50 µM)Anticancer Activity (IC50 µM)
Compound A0.510
Compound B0.815
2-Hydrazinyl Compound 0.6 12

Q & A

Basic Synthesis and Structural Optimization

Q: What are the key synthetic challenges in introducing the hydrazinyl and pyrrolidin-1-yl ethyl groups to the thieno[3,2-d]pyrimidin-4(3H)-one core, and how can these be addressed methodologically? A: The hydrazinyl group requires careful protection-deprotection strategies to avoid side reactions during coupling. For example, Pd-catalyzed C–N cross-coupling (e.g., Buchwald-Hartwig conditions) can introduce pyrrolidin-1-yl ethyl substituents, but steric hindrance may reduce yields . Optimizing solvent systems (e.g., DMF or toluene) and catalysts (e.g., Pd(OAc)₂ with Xantphos) improves efficiency. Post-synthetic reduction of nitro intermediates (e.g., using Fe/AcOH) can generate hydrazinyl groups, as shown in related thienopyrimidine derivatives .

Advanced Characterization Techniques

Q: How can researchers resolve ambiguities in structural elucidation caused by the compound’s fused heterocyclic system? A: Combine multi-dimensional NMR (¹H-¹³C HSQC, HMBC) to map connectivity, particularly for the thiophene-pyrimidine core. High-resolution mass spectrometry (HRMS) confirms molecular formula, while X-ray crystallography (as applied to analogous compounds in ) provides absolute configuration. IR spectroscopy identifies functional groups like C=O (1670–1700 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .

Biological Activity Profiling

Q: What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor? A: Prioritize enzyme inhibition assays (e.g., fluorescence polarization for Pim-1 kinase, IC₅₀ determination) due to structural similarities to pyridothienopyrimidinones with reported kinase activity . Cell-based assays (e.g., MTT for antiproliferative effects on cancer lines) should follow, using concentrations guided by solubility studies (DMSO stock solutions, ≤0.1% final). Molecular docking against homology models of target kinases (e.g., 17β-HSD2) can rationalize activity .

Computational Modeling and SAR Analysis

Q: How can molecular dynamics (MD) simulations improve understanding of substituent effects on target binding? A: Perform MD simulations (e.g., using GROMACS) to analyze the stability of the pyrrolidin-1-yl ethyl group in hydrophobic pockets. Compare binding free energies (MM-PBSA) of derivatives with varying substituents. For example, shows that 3-aminopyrrolidine enhances activity via H-bonding with catalytic residues. Pair simulations with experimental SAR data to validate hypotheses .

Data Contradictions in Bioactivity Studies

Q: How should researchers address discrepancies in reported IC₅₀ values for structurally similar thienopyrimidines across studies? A: Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number) to minimize variability. Cross-validate using orthogonal methods: SPR for binding affinity and Western blotting for downstream target modulation (e.g., phosphorylation status). Meta-analysis of datasets (e.g., PubChem BioAssay) can identify trends obscured by protocol differences .

Reaction Optimization for Scalability

Q: What strategies improve yields in multi-step syntheses involving sensitive intermediates? A: Use flow chemistry for exothermic steps (e.g., cyclization) to enhance control. For example, achieved 85% yield in a Sonogashira coupling by optimizing Pd catalyst loading (5 mol%) and reaction time (12 hr). Purify intermediates via flash chromatography (hexane/EtOAc gradients) or recrystallization (isopropanol) to avoid carryover impurities .

Stability and Storage Considerations

Q: What degradation pathways are critical for long-term storage, and how can they be mitigated? A: Hydrazinyl groups are prone to oxidation; store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Monitor via HPLC-UV (λ = 254 nm) for peroxide formation. Lyophilization enhances stability for biological testing. For analogs, notes that fluorinated aryl groups reduce susceptibility to hydrolysis .

Toxicity and Off-Target Profiling

Q: Which assays are essential for early-stage toxicity screening of this compound? A: Conduct hERG inhibition assays (patch-clamp or FLIPR) to assess cardiac risk. CYP450 inhibition panels (e.g., CYP3A4/2D6) evaluate metabolic interference. Zebrafish embryo toxicity assays (LC₅₀) provide rapid in vivo insights. For specificity, use kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.